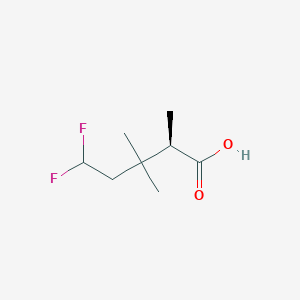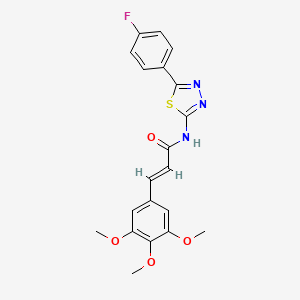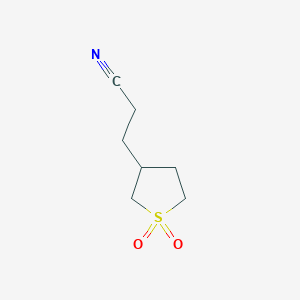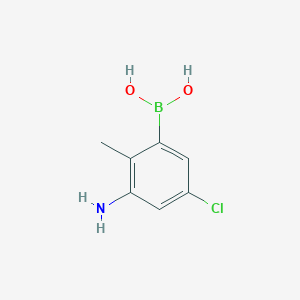![molecular formula C18H17F4NO B2758811 1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 1023441-47-5](/img/structure/B2758811.png)
1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as melting point, boiling point, solubility, and reactivity would be determined by the specific arrangement of its atoms and the functional groups present .Applications De Recherche Scientifique
Fluorination Chemistry
Research has extensively explored the utility of fluorinated compounds in developing novel fluorination agents and methodologies. Fluorinated molecules like 1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one are pivotal in drug discovery and materials science due to the unique properties conferred by fluorine atoms. For instance, Umemoto et al. (2010) discuss the synthesis and diverse fluorination capabilities of substituted phenylsulfur trifluorides, highlighting their superior utility and thermal stability compared to existing reagents. These compounds, including variations like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, exhibit high yields and stereoselectivity in various fluorination reactions, suggesting potential applications in synthesizing fluorinated analogs of bioactive molecules or materials (Umemoto, Singh, Xu, & Saito, 2010).
Material Science
In material science, the introduction of fluorinated groups into polymers and liquid crystals has been shown to enhance their properties. For example, Praveen and Ojha (2012) investigated the photoresponsive behavior of fluorinated liquid crystals, demonstrating how fluorination affects their UV-visible absorption and stability. This research provides insight into designing materials with improved UV stability and conductivity, which could be beneficial in various applications, including display technologies and photovoltaics (Praveen & Ojha, 2012).
Novel Building Blocks
Highly fluorinated compounds serve as novel building blocks in organic synthesis, offering pathways to construct complex molecules with unique properties. Kysilka et al. (2008) described the synthesis and applications of a novel, highly fluorinated building block derived from the HFPO trimer, showcasing its potential in fluorous chemistry for synthesizing compounds with significant application in pharmaceuticals, agrochemicals, and materials science (Kysilka, Rybáčková, Skalický, Kvíčalová, Cvačka, & Kvíčala, 2008).
Mécanisme D'action
Target of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities
Mode of Action
It’s worth noting that the trifluoromethyl group is a common feature in many FDA-approved drugs, suggesting that it plays a significant role in their therapeutic effects .
Biochemical Pathways
The presence of the trifluoromethyl group suggests that it may interact with various biochemical pathways, given its prevalence in many pharmacologically active compounds .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of many drugs , which could potentially impact the bioavailability of this compound.
Result of Action
The trifluoromethyl group is known to enhance the potency and selectivity of many drugs , suggesting that it may have similar effects in this compound.
Orientations Futures
Propriétés
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4NO/c1-10-6-12-15(8-17(2,3)9-16(12)24)23(10)11-4-5-14(19)13(7-11)18(20,21)22/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNHXTMBCWMJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=C(C=C3)F)C(F)(F)F)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-3-{[methyl(prop-2-yn-1-yl)amino]methyl}benzamide](/img/structure/B2758730.png)
![N,N-dimethyl(2-{[2-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate](/img/structure/B2758733.png)



![3-(2-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2758740.png)




![2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2758746.png)
![1-methyl-9-phenyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2758747.png)

